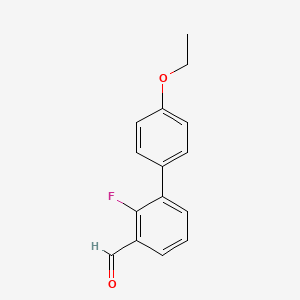
2-甲氧基-5-(三氟甲基)苯乙酸
描述
2-Methoxy-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetic acid moiety
科学研究应用
2-Methoxy-5-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It is commonly used as a derivatizing agent in mosher ester analysis and mosher amide analysis , which are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Mode of Action
The mode of action of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid involves its interaction with secondary alcohols and amines. It reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .
Biochemical Pathways
Its role as a derivatizing agent in mosher ester analysis and mosher amide analysis suggests that it may be involved in the biochemical pathways related to the metabolism of secondary alcohols and amines .
Pharmacokinetics
Given its use as a derivatizing agent, it is likely that its bioavailability is influenced by factors such as its chemical structure, the nature of the secondary alcohol or amine it is reacting with, and the conditions under which the reaction is carried out .
Result of Action
The molecular and cellular effects of the action of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid are primarily related to its role as a derivatizing agent. By reacting with secondary alcohols and amines to form esters or amides, it enables the determination of the absolute configuration of the chiral carbon center in these compounds .
Action Environment
The action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of its reaction with secondary alcohols and amines . Additionally, the presence of other chemicals in the reaction environment can potentially interfere with its action .
生化分析
Biochemical Properties
2-Methoxy-5-(trifluoromethyl)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-5-(trifluoromethyl)phenylacetic acid is relatively stable under ambient conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . For instance, high doses of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Methoxy-5-(trifluoromethyl)phenylacetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy homeostasis.
Transport and Distribution
The transport and distribution of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, organic anion transporters (OATs) and organic cation transporters (OCTs) play a crucial role in the cellular uptake and efflux of this compound . Once inside the cell, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with intracellular binding proteins.
Subcellular Localization
The subcellular localization of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can accumulate in the nucleus, affecting gene expression and chromatin structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired acetic acid derivative. The reaction conditions often involve the use of solvents like diethyl ether and benzene, followed by purification steps such as washing with sulfuric acid and water, drying over magnesium sulfate, and distillation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions: 2-Methoxy-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
- (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
- ®-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
Comparison: While these compounds share structural similarities with 2-Methoxy-5-(trifluoromethyl)phenylacetic acid, they differ in the position of the methoxy and trifluoromethyl groups on the phenyl ring. This difference can lead to variations in their chemical reactivity, biological activity, and applications.
属性
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOIMXTBVKFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
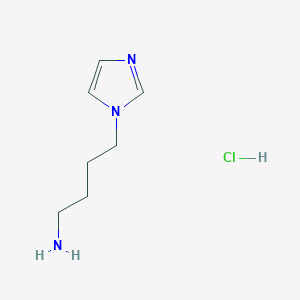

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
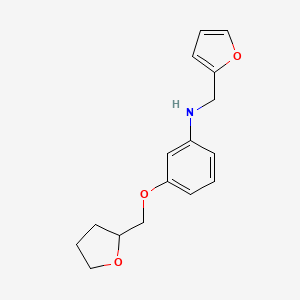
![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
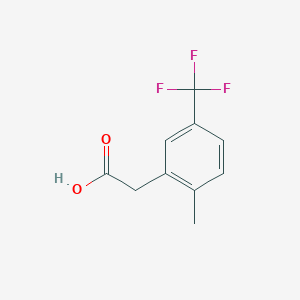
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
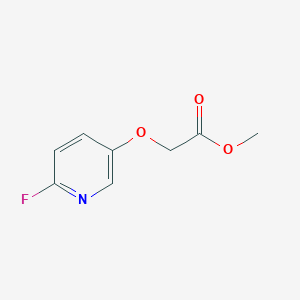
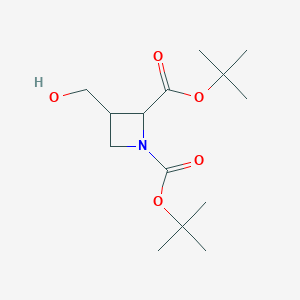
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)

